

A Comparative Guide to the Spectroscopic Identification of Benzopinacol's Functional Groups

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Compound of Interest

Compound Name: **Benzopinacol**

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For researchers, scientists, and drug development professionals, the precise identification of functional groups is paramount for characterizing molecules and predicting their behavior. This guide provides a detailed comparison of the spectroscopic signatures of **benzopinacol**, a vicinal diol, with its precursor, benzophenone (a ketone), and its rearrangement product, **benzopinacolone** (a ketone with a quaternary carbon). By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification of the characteristic functional groups of **benzopinacol**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **benzopinacol**, benzophenone, and **benzopinacolone**, allowing for a direct comparison of their characteristic signals.

Infrared (IR) Spectroscopy Data

| Functional Group | Benzopinacol (cm ⁻¹) | Benzophenone (cm ⁻¹)[1][2] | Benzopinacolone (cm ⁻¹) | Vibrational Mode |
|------------------|----------------------------------|--|-------------------------------------|------------------|
| Hydroxyl (-OH) | ~3400-3600 (broad) | - | - | O-H stretch |
| Carbonyl (C=O) | - | ~1654-1660 | ~1670-1680 | C=O stretch |
| Aromatic C-H | ~3020-3080 | ~3020-3080 | ~3020-3080 | C-H stretch |
| Aromatic C=C | ~1440-1600 | ~1440-1600 | ~1440-1600 | C=C stretch |
| C-O | ~1048-1086 | - | ~1320 | C-O stretch |

¹H NMR Spectroscopy Data (CDCl₃)

| Proton Environment | Benzopinacol (ppm) | Benzophenone (ppm)[3] | Benzopinacolone (ppm) | Multiplicity & Notes |
|--------------------|--------------------|-----------------------|-----------------------|----------------------|
| Hydroxyl (-OH) | ~3.02[4][5][6] | - | - | Singlet, broad |
| Aromatic (Ar-H) | ~6.98-7.45[4] | ~7.46-7.79[3] | ~7.10-7.30 | Multiplets |
| Phenyl Protons | - | - | - | Complex multiplets |

¹³C NMR Spectroscopy Data (CDCl₃)

| Carbon Environment | Benzopinacol (ppm) | Benzophenone (ppm)[7][8] | Benzopinacolone (ppm) |
|---------------------------|----------------------|--------------------------|-----------------------|
| Quaternary Carbon (-C-OH) | ~83.05[4][9] | - | ~61-62 |
| Carbonyl (C=O) | - | ~190-197 | ~209 |
| Aromatic (Ar-C) | ~126.93-144.17[4][9] | ~128-138 | ~126-144 |
| Quaternary Phenyl Carbon | - | ~137.5 | - |

Mass Spectrometry (Electron Ionization) Data

| Ion | Benzopinacol (m/z) | Benzophenone (m/z) | Benzopinacolone (m/z) | Notes |
|--|--------------------|--------------------|-----------------------|----------------------------------|
| Molecular Ion [M] ⁺ | 366[10] | 182 | 348 | - |
| [M-H ₂ O] ⁺ | 348 | - | - | Loss of water |
| [M-C ₆ H ₅] ⁺ | 289 | 105 | 271 | Loss of a phenyl group |
| [C ₆ H ₅ CO] ⁺ | - | 105 | 105 | Benzoyl cation |
| [(C ₆ H ₅) ₂ COH] ⁺ | 183[10] | - | - | Cleavage of the central C-C bond |
| [C ₆ H ₅] ⁺ | 77 | 77 | 77 | Phenyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of hydroxyl (-OH) and the absence of a carbonyl (C=O) functional group in **benzopinacol**.

Methodology (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropyl alcohol or acetone.
- Record a background spectrum of the empty ATR unit.
- Place a small, representative sample of the solid **benzopinacol** onto the center of the ATR crystal.
- Lower the press arm to ensure firm and even contact between the sample and the crystal.
- Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

- Clean the crystal and press arm thoroughly after the measurement.

Methodology (KBr Pellet):

- Grind a small amount (1-2 mg) of the **benzopinacol** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the IR spectrometer.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical environment of the protons and carbons in **benzopinacol**, particularly the hydroxyl protons and the quaternary carbons bearing the hydroxyl groups.

Methodology (^1H and ^{13}C NMR):

- Dissolve approximately 5-10 mg of the **benzopinacol** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Ensure the sample has completely dissolved; gentle warming or sonication may be necessary.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum, typically using a 30° pulse angle and a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.
- Acquire the ^{13}C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C . Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)

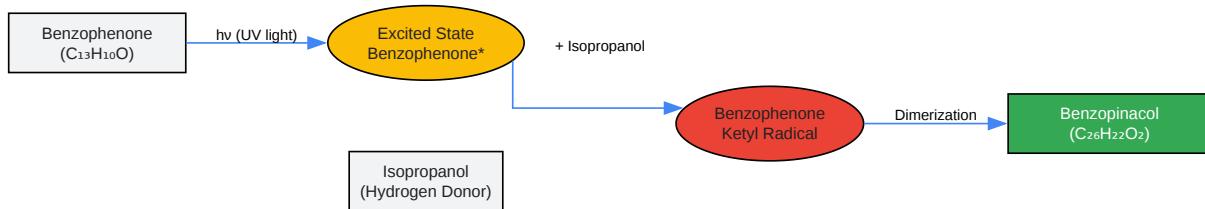
Objective: To determine the molecular weight of **benzopinacol** and analyze its fragmentation pattern to confirm its structure.

Methodology (Electron Ionization - EI):

- Introduce a small amount of the **benzopinacol** sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[12]
- Volatilize the sample by heating the probe under a high vacuum.[13]
- Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[13][14]
- Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detect the ions and generate a mass spectrum.

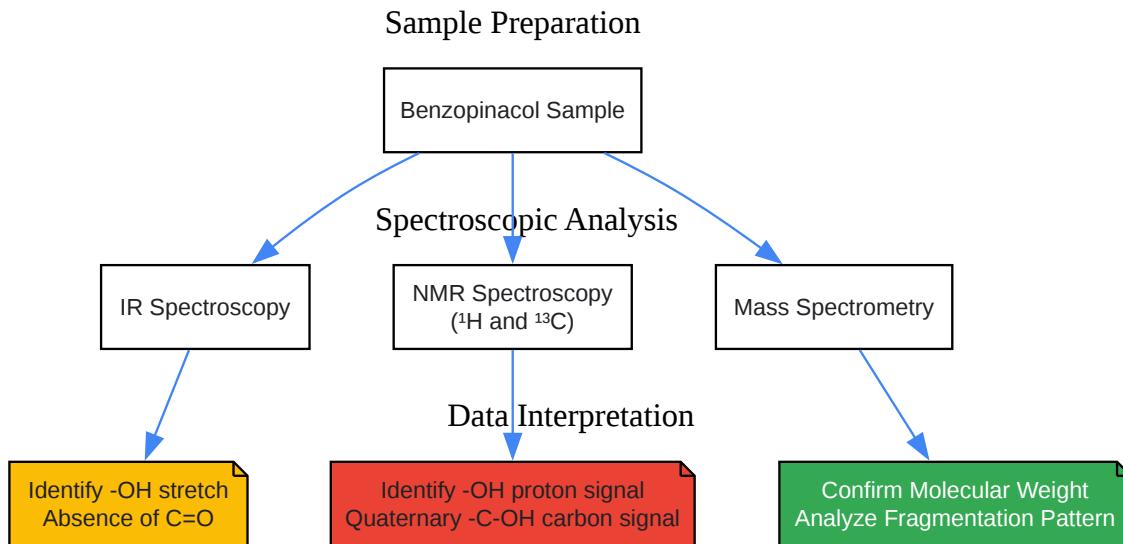
Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of **benzopinacol**.



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Caption: Photochemical synthesis of **benzopinacol** from benzophenone.



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Caption: Experimental workflow for spectroscopic identification.

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